![molecular formula C16H17NO2 B5821242 1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
1-[(2-naphthyloxy)acetyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-naphthyloxy)acetyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry and neuroscience. This compound is also known as NAP, and it is a derivative of the natural peptide activity-dependent neuroprotective protein (ADNP). NAP has been shown to have neuroprotective and neurotrophic effects, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of NAP is not fully understood, but it is believed to involve the activation of various signaling pathways in the brain. NAP has been shown to activate the Akt and ERK pathways, which are involved in cell survival and growth. NAP has also been shown to increase the expression of various neurotrophic factors, such as BDNF and NGF, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
NAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of various neurotrophic factors, which can promote the growth and survival of neurons. NAP has also been shown to reduce oxidative stress, inflammation, and apoptosis, which can help to prevent neuronal damage. Additionally, NAP has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NAP in lab experiments is its neuroprotective and neurotrophic effects, which can help to prevent neuronal damage and promote the growth and survival of neurons. Additionally, NAP is relatively easy to synthesize and can be produced using standard laboratory equipment. However, one of the limitations of using NAP in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on NAP. One area of research is in the development of novel NAP derivatives with improved solubility and bioavailability. Another area of research is in the investigation of the potential use of NAP in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of NAP and its effects on neuronal function and survival.
Méthodes De Synthèse
The synthesis of NAP involves a series of chemical reactions, starting with the reaction of 2-naphthol with acetyl chloride to form 2-acetylnaphthol. This compound is then reacted with pyrrolidine in the presence of a base to produce NAP. The synthesis of NAP is a relatively straightforward process, and it can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
NAP has been the subject of extensive scientific research, and it has been shown to have a wide range of potential applications. One of the most promising areas of research is in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. NAP has been shown to have neuroprotective and neurotrophic effects, which can help to prevent neuronal damage and promote the growth and survival of neurons.
Propriétés
IUPAC Name |
2-naphthalen-2-yloxy-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(17-9-3-4-10-17)12-19-15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESTZWPORMMFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5821160.png)
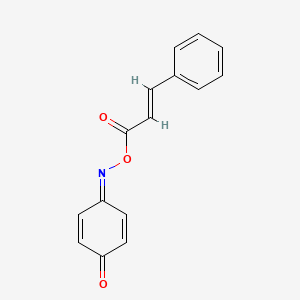
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)
![N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5821177.png)
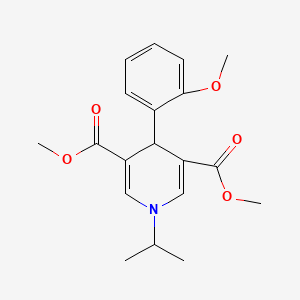
![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)
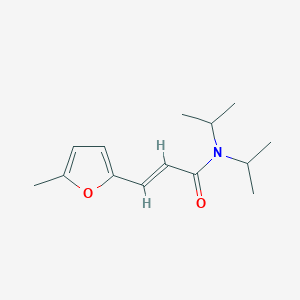
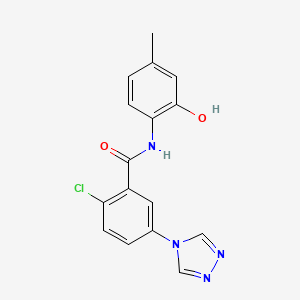
![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)
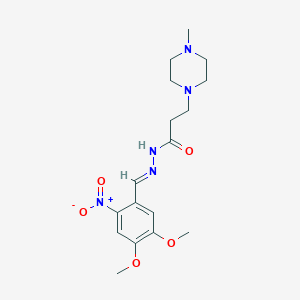
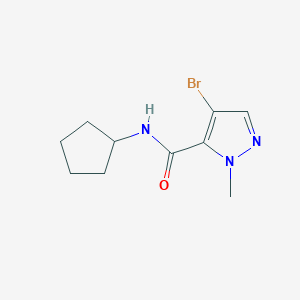
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)